molecular formula C21H22N2O5 B13537957 (((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine

(((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine

Cat. No.: B13537957
M. Wt: 382.4 g/mol
InChI Key: VXGGBPQPMISJCA-CHWSQXEVSA-N
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Description

(((9H-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group in peptide synthesis, providing stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine typically involves the protection of the amino group of d-alanine with the Fmoc group. This can be achieved through the reaction of d-alanine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple steps of the synthesis efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(((9H-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling: Formation of peptide bonds with other amino acids using coupling agents like HBTU or DIC.

    Substitution: Reaction with nucleophiles to replace the Fmoc group with other functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU or DIC in the presence of a base like DIPEA.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products Formed

    Deprotection: d-alanyl-d-alanine.

    Coupling: Peptides with extended chains.

    Substitution: Functionalized alanine derivatives.

Scientific Research Applications

(((9H-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of d-alanine, preventing unwanted reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(((9H-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine is unique due to its specific use in peptide synthesis, providing a stable and easily removable protective group. Its derivatives, such as those mentioned above, offer similar functionalities but with different amino acid backbones, allowing for diverse applications in peptide chemistry.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12-,13-/m1/s1

InChI Key

VXGGBPQPMISJCA-CHWSQXEVSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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